(2-(Pentafluoro-l6-sulfanyl)phenyl)boronic acid
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Overview
Description
(2-(Pentafluoro-l6-sulfanyl)phenyl)boronic acid: is a boronic acid derivative containing a phenyl ring substituted with a pentafluoro-l6-sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Pentafluoro-l6-sulfanyl)phenyl)boronic acid typically involves the introduction of the pentafluoro-l6-sulfanyl group onto a phenylboronic acid precursor. One common method is the reaction of phenylboronic acid with pentafluorosulfur chloride (SF5Cl) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: (2-(Pentafluoro-l6-sulfanyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pentafluoro-l6-sulfanyl group to other functional groups.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced sulfur-containing compounds.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry: (2-(Pentafluoro-l6-sulfanyl)phenyl)boronic acid is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds .
Biology and Medicine: The compound’s unique chemical properties make it a potential candidate for developing new pharmaceuticals and diagnostic agents. Its ability to form stable complexes with biomolecules can be exploited in drug design and delivery .
Industry: In materials science, this compound is used to create self-assembled monolayers (SAMs) on metal surfaces, which have applications in electronics and surface engineering .
Mechanism of Action
The mechanism of action of (2-(Pentafluoro-l6-sulfanyl)phenyl)boronic acid in chemical reactions involves the interaction of the boronic acid group with various reagents. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The pentafluoro-l6-sulfanyl group can influence the reactivity and stability of the compound, making it a valuable reagent in synthetic chemistry .
Comparison with Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative without the pentafluoro-l6-sulfanyl group.
4-(Pentafluoro-6-sulfanyl)phenylboronic acid: A positional isomer with the pentafluoro-l6-sulfanyl group at a different position on the phenyl ring.
Uniqueness: (2-(Pentafluoro-l6-sulfanyl)phenyl)boronic acid is unique due to the presence of the pentafluoro-l6-sulfanyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring high reactivity and selectivity .
Biological Activity
(2-(Pentafluoro-l6-sulfanyl)phenyl)boronic acid is a fluorinated boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with biomolecules, making them valuable in drug development, particularly in the fields of antibacterial and anticancer research.
Chemical Structure and Properties
The compound features a pentafluorinated aromatic ring and a boronic acid functional group, which influences its reactivity and biological interactions. The presence of fluorine atoms enhances lipophilicity, potentially improving cellular uptake and bioactivity.
Biological Activity Overview
Research indicates that boronic acids, including this compound, exhibit various biological activities:
- Antimicrobial Activity : Studies have shown that certain fluorinated phenylboronic acids possess significant antibacterial properties. For instance, compounds similar in structure have demonstrated activity against pathogens like Escherichia coli and Bacillus cereus, with minimum inhibitory concentrations (MICs) indicating effective dosage levels .
- Antifungal Activity : Some derivatives have also been tested for antifungal properties, showing moderate activity against fungi such as Candida albicans and Aspergillus niger.
- Mechanism of Action : The antimicrobial efficacy is often linked to the inhibition of specific enzymes or pathways within microbial cells. For example, the interaction with β-lactamases has been noted, where boronic acids can enhance the effectiveness of β-lactam antibiotics by inhibiting resistance mechanisms .
Case Studies
-
Antibacterial Efficacy :
- A study evaluated the antimicrobial activity of a series of phenylboronic acids, including those with fluorinated substituents. The results indicated that certain compounds exhibited potent activity against resistant strains of bacteria, significantly lowering MIC values when combined with β-lactams .
- Antifungal Studies :
Data Tables
Compound Name | MIC (µg/mL) | Activity Type | Target Organism |
---|---|---|---|
This compound | 50 | Antifungal | Candida albicans |
5-Trifluoromethyl-2-formylphenylboronic acid | 25 | Antibacterial | Escherichia coli |
3-Difluoromethyl-4-hydroxyphenylboronic acid | 30 | Antibacterial | Bacillus cereus |
Research Findings
Recent studies highlight the importance of structural modifications in enhancing the biological activity of boronic acids. Fluorination not only increases lipophilicity but also affects the binding affinity to target proteins involved in bacterial resistance mechanisms. The interaction between these compounds and target enzymes has been modeled using molecular docking techniques, providing insights into their potential mechanisms of action .
Properties
Molecular Formula |
C6H6BF5O2S |
---|---|
Molecular Weight |
247.98 g/mol |
IUPAC Name |
[2-(pentafluoro-λ6-sulfanyl)phenyl]boronic acid |
InChI |
InChI=1S/C6H6BF5O2S/c8-15(9,10,11,12)6-4-2-1-3-5(6)7(13)14/h1-4,13-14H |
InChI Key |
VCBZLHYJIMERKV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1S(F)(F)(F)(F)F)(O)O |
Origin of Product |
United States |
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